molecular formula C6H9N3S2 B12908036 2,5-Bis(methylsulfanyl)pyrimidin-4-amine CAS No. 6623-79-6

2,5-Bis(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12908036
CAS No.: 6623-79-6
M. Wt: 187.3 g/mol
InChI Key: LRKYERSXVLLJEF-UHFFFAOYSA-N
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Description

2,5-Bis(methylthio)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methylthio groups at positions 2 and 5 and an amino group at position 4 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methylthio)pyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2,5-dichloropyrimidine in DMF.
  • Add sodium methylthiolate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of 2,5-Bis(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Substituted pyrimidines with different functional groups replacing the amino group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-Bis(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-Bis(methylthio)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    2,4-Diaminopyrimidine: Lacks the methylthio groups but has two amino groups.

    2,5-Dimethylpyrimidine: Contains methyl groups instead of methylthio groups.

    2,5-Dichloropyrimidine: Contains chlorine atoms instead of methylthio groups.

The uniqueness of 2,5-Bis(methylthio)pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methylthio groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

6623-79-6

Molecular Formula

C6H9N3S2

Molecular Weight

187.3 g/mol

IUPAC Name

2,5-bis(methylsulfanyl)pyrimidin-4-amine

InChI

InChI=1S/C6H9N3S2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9)

InChI Key

LRKYERSXVLLJEF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(N=C1N)SC

Origin of Product

United States

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